![molecular formula C11H17NOS B14876506 N-(2-(thiophen-3-yl)ethyl)pivalamide](/img/structure/B14876506.png)
N-(2-(thiophen-3-yl)ethyl)pivalamide
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Overview
Description
N-(2-(thiophen-3-yl)ethyl)pivalamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, specifically, has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N-(2-(thiophen-3-yl)ethyl)pivalamide typically involves the reaction of thiophene derivatives with pivaloyl chloride under specific conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-(2-(thiophen-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
N-(2-(thiophen-3-yl)ethyl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
N-(2-(thiophen-3-yl)ethyl)pivalamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share the thiophene ring structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-thiophen-3-ylethyl)propanamide |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13) |
InChI Key |
FGNRABXUVFANPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CSC=C1 |
Origin of Product |
United States |
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